tert-Butyl 3-((4-bromo-2,6-difluorophenoxy)methyl)azetidine-1-carboxylate
Description
tert-Butyl 3-((4-bromo-2,6-difluorophenoxy)methyl)azetidine-1-carboxylate is a fluorinated azetidine derivative featuring a tert-butyl carbamate (Boc) protecting group and a substituted phenoxymethyl side chain. This compound is structurally characterized by:
- A bromine atom at the 4-position of the phenyl ring.
- Fluorine atoms at the 2- and 6-positions of the phenyl ring.
- A methylene linker connecting the azetidine ring to the phenoxy group.
The Boc group enhances solubility in organic solvents and stabilizes the azetidine ring during synthetic modifications.
Properties
IUPAC Name |
tert-butyl 3-[(4-bromo-2,6-difluorophenoxy)methyl]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrF2NO3/c1-15(2,3)22-14(20)19-6-9(7-19)8-21-13-11(17)4-10(16)5-12(13)18/h4-5,9H,6-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYPVFKZKAFJJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=C(C=C2F)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrF2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 3-((4-bromo-2,6-difluorophenoxy)methyl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl ester group: This step often involves esterification reactions using tert-butyl alcohol and suitable carboxylic acid derivatives.
Attachment of the 4-bromo-2,6-difluorophenoxy group: This step can be accomplished through nucleophilic substitution reactions, where the phenoxy group is introduced onto the azetidine ring.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
tert-Butyl 3-((4-bromo-2,6-difluorophenoxy)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The bromo group can be replaced by other nucleophiles under suitable conditions, leading to the formation of new derivatives.
Oxidation and reduction reactions: The compound can be oxidized or reduced to modify its functional groups, potentially altering its chemical properties.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
2.1 Drug Development
In medicinal chemistry, tert-butyl 3-((4-bromo-2,6-difluorophenoxy)methyl)azetidine-1-carboxylate serves as a valuable scaffold for designing new therapeutic agents. Its structural features allow for modifications that can enhance biological activity. The compound has potential applications in developing enzyme inhibitors or receptor modulators due to its ability to interact with various biological targets .
2.2 Biological Research
This compound can be utilized in biological studies to investigate the effects of azetidine-containing molecules on cellular systems. It may act as a precursor for synthesizing bioactive molecules that could have therapeutic implications in treating diseases .
Industrial Applications
3.1 Specialty Chemicals
In the industrial sector, this compound is used in producing specialty chemicals and materials. Its reactivity allows it to participate in various chemical reactions such as substitution, oxidation, and coupling reactions, making it suitable for synthesizing polymers and advanced materials .
3.2 Material Science
The versatility of this compound extends to material science, where it can be incorporated into new materials with specific properties tailored for applications in electronics or coatings .
Case Studies and Research Findings
Case Study 1: Anticancer Activity
Research has indicated that derivatives of azetidine compounds exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. The incorporation of the bromo and difluoro groups enhances the compound's potency against cancer cell lines, suggesting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Properties
Another study highlighted the antimicrobial activity of azetidine derivatives against various pathogens. The presence of the phenoxy group was found to significantly increase the compound's efficacy against bacterial strains, indicating its potential application in developing new antibiotics .
Summary and Future Directions
This compound is a compound with diverse applications across medicinal chemistry, industrial production, and biological research. Its unique structural characteristics make it an attractive candidate for drug development and material science innovations. Future research should focus on optimizing its synthesis and exploring its full potential in therapeutic applications.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((4-bromo-2,6-difluorophenoxy)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring and the phenoxy group can interact with enzymes or receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of tert-butyl 3-((4-bromo-2,6-difluorophenoxy)methyl)azetidine-1-carboxylate and its analogs:
<sup>a</sup> LogP values estimated using fragment-based methods (e.g., XLOGP3, WLOGP) from .
Key Observations:
Substituent Effects on Reactivity: The bromine in the target compound enhances electrophilicity at the aryl ring, enabling Suzuki-Miyaura couplings (common in medicinal chemistry) . In contrast, the 3-aminomethyl group in CAS 1083181-23-0 supports nucleophilic substitutions or reductive aminations . Fluorine atoms in the target compound and CAS 1126650-66-5 improve metabolic stability and modulate pKa of adjacent groups .
Physicochemical Properties :
- The target compound’s higher molecular weight (~380 vs. 232–264 for analogs) may reduce passive membrane permeability but improve halogen-bonding interactions in target binding .
- CAS 1126650-66-5 (LogP 0.8) has superior aqueous solubility compared to the target compound (estimated LogP 3.5), making it preferable for formulations requiring high bioavailability .
Synthetic Utility :
- CAS 1420859-80-8 (2-bromoethyl) serves as a versatile alkylating agent, whereas the target compound’s brominated aryl group is tailored for cross-coupling reactions .
- The tert-butyl carbamate group in all compounds simplifies deprotection under mild acidic conditions (e.g., TFA), preserving azetidine ring integrity .
Biological Activity
tert-Butyl 3-((4-bromo-2,6-difluorophenoxy)methyl)azetidine-1-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various biological targets.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-bromo-2,6-difluorophenol with tert-butyl 3-azetidinecarboxylate under basic conditions. This process may include steps such as protection and deprotection of functional groups, along with purification techniques like recrystallization or chromatography to yield the final product with high purity .
Table 1: Synthetic Route Overview
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 4-Bromo-2,6-difluorophenol + tert-butyl 3-azetidinecarboxylate | Formation of the azetidine derivative |
| 2 | Base (e.g., NaOH) | Facilitate nucleophilic substitution |
| 3 | Purification (chromatography) | Isolate pure product |
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The azetidine ring structure is significant for binding interactions, while the phenoxy group enhances binding affinity and specificity .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds related to this azetidine derivative. For instance, derivatives containing similar structural motifs have shown promising activity against various bacterial strains including Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways .
Case Studies
- Antibacterial Evaluation : A series of azetidine derivatives were tested for their antibacterial efficacy using the agar diffusion method. Compounds exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria, indicating potential therapeutic applications in treating bacterial infections .
- Enzyme Inhibition : Research indicates that certain derivatives can act as enzyme inhibitors. For example, compounds similar to this compound have been shown to inhibit target enzymes involved in cancer progression, making them candidates for further drug development .
Table 2: Summary of Biological Activities
| Activity Type | Target Organism/Enzyme | Result |
|---|---|---|
| Antibacterial | E. coli | Moderate inhibition |
| Antibacterial | Klebsiella pneumoniae | Significant inhibition |
| Enzyme Inhibition | Various cancer-related enzymes | Potential inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
